molecular formula C12H14N2O3 B1265565 Ethyl 2-(phenylazo)acetoacetate CAS No. 5462-33-9

Ethyl 2-(phenylazo)acetoacetate

Cat. No. B1265565
CAS RN: 5462-33-9
M. Wt: 234.25 g/mol
InChI Key: YBKOBYPTHJKDFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, involves one-pot condensation reactions employing ethyl acetoacetate, showcasing the versatility of acetoacetate esters in organic synthesis (Viveka et al., 2016). Another approach includes the metal-free arylation of ethyl acetoacetate using hypervalent diaryliodonium salts, indicating a pathway for the introduction of aryl groups into the acetoacetate backbone (Monastyrskyi, Namelikonda, & Manetsch, 2015).

Molecular Structure Analysis

Studies on related molecules demonstrate the use of X-ray diffraction and DFT calculations to elucidate their structure. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate revealed the stabilization of the molecule by intra- and intermolecular hydrogen bonds, providing insights into the conformational preferences of such compounds (DyaveGowda et al., 2002).

Chemical Reactions and Properties

Phenylazoacetoacetic ester participates in "mixed" azo compound formation, a reaction that underscores the compound's ability to engage in complex chemical transformations. This reactivity is foundational to synthesizing various azo dyes and related materials (Walker, 1954). Moreover, the synthesis of ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate via the aza-alkylation/intramolecular Michael cascade reaction highlights the potential for creating densely functionalized structures starting from acetoacetate esters (Choi & Kim, 2017).

Scientific Research Applications

Synthesis of New Metallomesogens

Ethyl 3-(4-hydroxyphenyl)-3-ketopropionate, a derivative of Ethyl 2-(phenylazo)acetoacetate, has been synthesized for the production of copper(II) metallomesogenic complexes. These complexes are significant in the study of liquid crystalline materials and their applications in various fields like displays and sensors (Kovganko & Kovganko, 2013).

Colorimetric Method Development

Ethyl 2-(phenylazo)acetoacetate plays a role in the formation of 'mixed' azo compounds, which are important in colorimetric methods. This application is crucial in the field of analytical chemistry for the estimation of various compounds (Walker, 1954).

Synthesis of Pharmaceutical Compounds

This compound is used in the synthesis of 4-phenyl-2-butanone, an intermediate in producing medicines for inflammation and codeine. Such synthetic routes highlight the importance of Ethyl 2-(phenylazo)acetoacetate in medicinal chemistry (Zhang, 2005).

Preparation of Pyrazole Esters

Ethyl 2-(phenylazo)acetoacetate is instrumental in synthesizing pyrazole esters, which have potential applications in pharmaceuticals and materials science (Viveka et al., 2016).

Synthesis of Antimalarial Compounds

Its arylation using hypervalent diaryliodonium salts has been applied to synthesize antimalarial compound ELQ-300, demonstrating its importance in developing new therapeutic agents (Monastyrskyi, Namelikonda, & Manetsch, 2015).

Creation of Novel Chalcone Series

Ethyl 2-(4-carboxyphenylazo)acetoacetate is used in the synthesis of new chalcones and pyrimidine derivatives, exhibiting antimycobacterial activities, thereby contributing to the field of antibacterial drug research (Trivedi et al., 2008).

Preparation of Arylacetic Acid Esters

It's involved in palladium-catalysed arylation processes to yield 2-arylacetic acid esters, a method valuable in organic synthesis and pharmaceutical research (Zeevaart, Parkinson, & Koning, 2004).

Safety And Hazards

While specific safety and hazard information for Ethyl 2-(phenylazo)acetoacetate is not available in the search results, general safety measures for handling similar compounds include ensuring adequate ventilation, avoiding contact with eyes, skin, and clothing, and keeping away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

ethyl 3-oxo-2-phenyldiazenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-3-17-12(16)11(9(2)15)14-13-10-7-5-4-6-8-10/h4-8,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBKOBYPTHJKDFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)N=NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501271598
Record name Ethyl 3-oxo-2-(2-phenyldiazenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(phenylazo)acetoacetate

CAS RN

5462-33-9
Record name Ethyl 3-oxo-2-(2-phenyldiazenyl)butanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5462-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetoacetic acid, 2-(phenylazo)-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005462339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC17512
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17512
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-oxo-2-(2-phenyldiazenyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(phenylazo)acetoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.319
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 2-(phenylazo)acetoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(phenylazo)acetoacetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(phenylazo)acetoacetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(phenylazo)acetoacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(phenylazo)acetoacetate
Reactant of Route 6
Ethyl 2-(phenylazo)acetoacetate

Citations

For This Compound
1
Citations
亀田幸雄, 豊浦悦子, 松井勝彦, 木村行男… - YAKUGAKU …, 1958 - jstage.jst.go.jp
The acetone-dried powder, bacterial mass, and cell-free acetone powder of soil bacteria KT 84 effected asymmetric hydrolysis of N-benzoyl derivatives of serine, threonine, allothreonine…
Number of citations: 3 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.